17-phenyl trinor Prostaglandin F2alpha serinol amide
Overview
Description
17-Phenyl trinor Prostaglandin F2alpha serinol amide (17-PT-PGF2α-Serinolamide) is a novel prostaglandin analog with a wide range of potential therapeutic applications. It is a synthetic derivative of prostaglandin F2α (PGF2α), an endogenous lipid mediator that plays a role in many physiological processes. 17-PT-PGF2α-Serinolamide has demonstrated anti-inflammatory, anti-angiogenic, anti-apoptotic, and anti-tumor activities in both in vitro and in vivo studies. It has also been shown to modulate the activities of key cellular signaling pathways involved in inflammation, angiogenesis, apoptosis, and tumorigenesis.
Scientific Research Applications
Ophthalmology: Glaucoma Treatment
This compound is a stable analog of PGF2α and has been used in the treatment of glaucoma . It works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This is crucial for preventing optic nerve damage and preserving vision in glaucoma patients.
Dermatology: Eyelash Hypotrichosis
In dermatology, the compound has found application in treating eyelash hypotrichosis (inadequate or not enough eyelashes) by promoting eyelash growth when applied topically as part of a solution .
Neuroscience: Cannabinoid Research
The compound’s role as an analog of PGF2α 2-glyceryl ester suggests potential applications in neuroscience , particularly in cannabinoid research. It may help in understanding the endocannabinoid system and its effects on various neurological processes .
Lipid Biochemistry: Prostaglandin Pathway Studies
It can be used to study the prostaglandin pathway in lipid biochemistry. This pathway is involved in various physiological processes, including inflammation and the immune response .
Reproductive Medicine: Luteolysis and Parturition
As an agonist of the FP receptor, this compound could be used to induce luteolysis (the breakdown of the corpus luteum) and parturition (the process of giving birth), which are critical in reproductive medicine .
Pharmaceutical Development: Drug Synthesis
The compound’s stability and activity-enhancing properties make it a candidate for the synthesis of new drugs, especially those targeting prostaglandin receptors for various therapeutic applications .
Cancer Research: Tumor Biology
While the direct applications in cancer research are not well-defined, the involvement of prostaglandins in tumor biology suggests that this compound could be useful in studying cancer progression and treatment .
Immunology: Inflammation and Immune Response
Given its role in the cyclooxygenase pathway, this compound could be significant in researching the mechanisms of inflammation and the immune response, potentially leading to the development of anti-inflammatory drugs .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-25,28-32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGNKSXLEDAGFC-LSLURRSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)NC(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-phenyl trinor Prostaglandin F2alpha serinol amide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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